![molecular formula C27H36N2O4S2 B285948 1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B285948.png)
1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine
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Overview
Description
1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine is a chemical compound that is widely used in scientific research. It is a potent inhibitor of various enzymes and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine involves the inhibition of enzyme activity by binding to the active site of the enzyme. The compound forms a covalent bond with the enzyme, which prevents the enzyme from carrying out its catalytic function.
Biochemical and Physiological Effects:
1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. The compound has also been found to have anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine in lab experiments include its potency as an enzyme inhibitor, its specificity for certain enzymes, and its ability to induce apoptosis in cancer cells. However, the compound has limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research involving 1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its mechanism of action in more detail and identify other enzymes that it may inhibit. Finally, future research could focus on developing new analogs of the compound with improved potency and specificity.
Synthesis Methods
The synthesis method of 1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine involves a multi-step process. The first step is the synthesis of 3,5-dimethyl-1-piperidinylsulfonyl chloride, which is then reacted with 9H-fluoren-2-ylsulfonyl chloride to obtain 1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine. The compound is then purified using chromatography techniques.
Scientific Research Applications
1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine has been extensively used in scientific research as a potent inhibitor of various enzymes. It has been found to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in cell signaling pathways. The compound has also been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell growth and survival pathways.
properties
Molecular Formula |
C27H36N2O4S2 |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
1-[[7-(3,5-dimethylpiperidin-1-yl)sulfonyl-9H-fluoren-2-yl]sulfonyl]-3,5-dimethylpiperidine |
InChI |
InChI=1S/C27H36N2O4S2/c1-18-9-19(2)15-28(14-18)34(30,31)24-5-7-26-22(12-24)11-23-13-25(6-8-27(23)26)35(32,33)29-16-20(3)10-21(4)17-29/h5-8,12-13,18-21H,9-11,14-17H2,1-4H3 |
InChI Key |
BCMIVSGKFAMICG-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CC(CC(C5)C)C)C |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CC(CC(C5)C)C)C |
Origin of Product |
United States |
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